(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one
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Overview
Description
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a hydroxyimino group, and a dihydro-1H-1-benzazepin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxyimino Formation: The hydroxyimino group is introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization: The final step involves cyclization to form the dihydro-1H-1-benzazepin-2-one core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the bromine atom may participate in halogen bonding, further modulating the compound’s effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-1H-1-benzazepin-2-one: Lacks the hydroxyimino group.
5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one: Lacks the bromine atom.
7-chloro-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one: Contains a chlorine atom instead of bromine.
Uniqueness
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one is unique due to the presence of both the bromine atom and the hydroxyimino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-1-2-8-7(5-6)9(13-15)3-4-10(14)12-8/h1-2,5,15H,3-4H2,(H,12,14)/b13-9+ |
InChI Key |
HVNVNXKGTLEVOO-UKTHLTGXSA-N |
Isomeric SMILES |
C\1CC(=O)NC2=C(/C1=N/O)C=C(C=C2)Br |
Canonical SMILES |
C1CC(=O)NC2=C(C1=NO)C=C(C=C2)Br |
Origin of Product |
United States |
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